molecular formula C13H13ClN2O2 B12111259 N-(4-Chloro-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide

N-(4-Chloro-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide

Cat. No.: B12111259
M. Wt: 264.71 g/mol
InChI Key: JHWZITHTSIBTRR-UHFFFAOYSA-N
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Description

N-(4-Chloro-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide is an organic compound that belongs to the class of amides. It features a 4-chlorophenyl group, a furan-2-ylmethyl group, and an acetamide moiety. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide typically involves the following steps:

    Starting Materials: 4-chloroaniline, furan-2-carbaldehyde, and acetic anhydride.

    Reaction Steps:

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Used in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-Chloro-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets would depend on the specific biological context and require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chloro-phenyl)-acetamide: Lacks the furan-2-ylmethyl group.

    N-(4-Methyl-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide: Has a methyl group instead of a chloro group.

    N-(4-Chloro-phenyl)-2-[(thiophen-2-ylmethyl)-amino]-acetamide: Contains a thiophene ring instead of a furan ring.

Uniqueness

N-(4-Chloro-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide is unique due to the combination of the 4-chlorophenyl group and the furan-2-ylmethyl group, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H13ClN2O2

Molecular Weight

264.71 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-(furan-2-ylmethylamino)acetamide

InChI

InChI=1S/C13H13ClN2O2/c14-10-3-5-11(6-4-10)16-13(17)9-15-8-12-2-1-7-18-12/h1-7,15H,8-9H2,(H,16,17)

InChI Key

JHWZITHTSIBTRR-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNCC(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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